molecular formula C17H24N2O2 B12884514 (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B12884514
M. Wt: 288.4 g/mol
InChI Key: JXLXDVBJLMHKSG-INIZCTEOSA-N
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Description

(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine with benzyl chloroformate in the presence of a base such as potassium carbonate in anhydrous acetonitrile at low temperatures . The reaction proceeds under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and inert atmosphere conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various biological receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and pyrrolidine backbone make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2/t16-/m0/s1

InChI Key

JXLXDVBJLMHKSG-INIZCTEOSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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